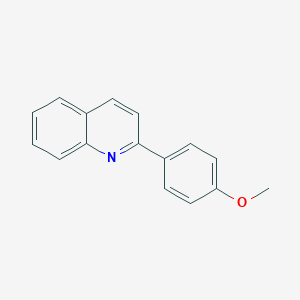

2-(4-Methoxyphenyl)quinoline

Übersicht

Beschreibung

2-(4-Methoxyphenyl)quinoline is a quinoline derivative characterized by a methoxy-substituted phenyl group at the 2-position of the quinoline scaffold. This compound is synthesized via reactions involving 2-aminobenzylic alcohol and 4'-methoxyacetophenone under microwave irradiation or conventional heating, yielding a white solid with a melting point of 121–122°C . Its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and elemental analysis . Quinoline derivatives, including this compound, are explored for diverse pharmacological applications, such as anticancer, antimicrobial, and antiviral activities, owing to their structural versatility and ability to interact with biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and 4-methoxybenzaldehyde as starting materials. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. Another method involves the Pfitzinger reaction, where isatin and 4-methoxybenzaldehyde are used as precursors in the presence of a base like sodium hydroxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These can include microwave-assisted synthesis, which offers shorter reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts, such as ionic liquids or clay-supported catalysts, are employed to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Methoxyphenyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, typically at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Nitroquinoline and halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties:

Research indicates that 2-(4-Methoxyphenyl)quinoline derivatives exhibit promising anticancer activities. For instance, synthesized derivatives showed varying inhibitory concentrations (IC50) against HCT-116 cell lines, with values ranging from 15.3 to 62.5 μg/mL, highlighting their potential as new anticancer agents . The mechanism of action often involves DNA intercalation, disrupting replication and transcription processes.

Antileishmanial Activity:

A study demonstrated that derivatives of this compound possess significant activity against Leishmania donovani, the causative agent of leishmaniasis. Compounds were tested at concentrations from 200 μg/mL to 1.56 μg/mL, revealing effective IC50 values and suggesting a new avenue for antileishmanial drug development .

Antioxidant Effects:

In addition to its anticancer and antileishmanial properties, this compound has been shown to exhibit antioxidant activity. This is crucial as oxidative stress is implicated in many diseases, including cancer .

Antimicrobial Properties:

The compound has demonstrated significant antibacterial activities against various bacterial strains. In vitro studies indicate that certain derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL against strains like E. coli and S. aureus .

Mechanism of Action:

The biological activity of this compound is often attributed to its ability to interact with biological targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to active sites or disrupt cellular processes through DNA interactions.

Material Science Applications

Organic Light-Emitting Diodes (OLEDs):

Due to its favorable photophysical properties, this compound is utilized in the development of OLEDs. Its ability to emit light efficiently when excited makes it a valuable component in electronic materials.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values: 15.3 - 62.5 μg/mL against HCT-116 |

| Antileishmanial agents | Effective against Leishmania donovani | |

| Antioxidant effects | Exhibits significant antioxidant activity | |

| Biological Activity | Antimicrobial agents | MIC: 25 - 50 μg/mL against E. coli and S. aureus |

| Material Science | OLEDs | Efficient light emission properties |

Case Studies

- Anticancer Activity Study : A study synthesized several derivatives of this compound and evaluated their anticancer properties using HCT-116 cell lines. The results indicated that specific modifications led to enhanced efficacy compared to existing treatments .

- Antileishmanial Activity Research : Researchers synthesized quinoline-4-carboxylic acids and tested them against clinical isolates of Leishmania. The study found that certain derivatives had potent activity, suggesting their potential as new therapeutic agents for leishmaniasis .

- OLED Development : Investigations into the photophysical properties of this compound revealed its applicability in OLED technology due to its efficient light-emitting capabilities when incorporated into device structures.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)quinoline varies depending on its application. In medicinal chemistry, it often interacts with biological targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the context of its anticancer activity, the compound can intercalate into DNA, disrupting DNA replication and transcription processes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Methoxyphenyl-Substituted Quinolines

Three positional isomers— 2-(4-methoxyphenyl)quinoline (3ga), 2-(3-methoxyphenyl)quinoline (3ha), and 2-(2-methoxyphenyl)quinoline (3ia) —highlight the impact of methoxy group positioning on physicochemical properties:

Key Findings :

- The para-substituted isomer (3ga) exhibits higher crystallinity and stability (evidenced by its defined melting point), making it more suitable for pharmaceutical formulation .

- Ortho and meta isomers are typically oils, limiting their direct therapeutic use but serving as intermediates for complex derivatives .

Diarylquinolines with Varied Aryl Groups

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline () and 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () demonstrate the influence of multiple substituents:

Key Findings :

- Diarylquinolines with dual aryl groups (e.g., chlorophenyl and methoxyphenyl) exhibit enhanced lipophilicity (LogP >5), improving bioavailability but risking toxicity .

- The amino group in 4k introduces hydrogen-bonding capacity, enhancing antibacterial efficacy compared to non-amino analogs .

Quinoline Derivatives with Functionalized Side Chains

Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f () and 6-fluoro-4-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2-(trifluoromethyl)quinoline (12c) () showcase hybrid pharmacophores:

Key Findings :

- The cis-vinyl triamide motif in 6f enhances antiproliferative activity by promoting apoptosis in cancer cells .

- Fluorine atoms in 12c significantly boost antiviral activity, likely due to increased electronegativity and target binding .

Key Findings :

- Methoxyphenyl groups in 6MQT and 2,6DQT improve solubility, enabling low-dose efficacy in reproductive health applications .

Biologische Aktivität

2-(4-Methoxyphenyl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.27 g/mol. The structure consists of a quinoline ring system substituted with a methoxyphenyl group at the 2-position, which significantly influences its biological activities.

Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. Specifically, this compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

- Mechanism of Action : The compound's anticancer effects are attributed to its interaction with specific cellular targets involved in cell cycle regulation and apoptosis. It has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival and proliferation.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Studies have reported its efficacy against bacteria and fungi.

- In vitro Studies : The compound has been tested against several bacterial strains, showing effective inhibition at varying concentrations. For instance, it exhibited an IC50 value indicating its potency in inhibiting bacterial growth.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases.

- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are often elevated during inflammatory responses.

Case Studies

- Anticancer Efficacy : A study published in Nature demonstrated that derivatives of quinoline could significantly reduce tumor growth in xenograft models. The study highlighted that this compound effectively reduced tumor size by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Activity : Research conducted on the antimicrobial properties of quinoline derivatives showed that this compound had a notable effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

- Anti-inflammatory Research : A detailed investigation into the anti-inflammatory effects revealed that the compound could significantly reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

| Biological Activity | IC50 Value (μM) | Target Organism/Pathway |

|---|---|---|

| Anticancer (e.g., HeLa) | 15 | Induction of apoptosis |

| Antimicrobial (E. coli) | 10 | Bacterial growth inhibition |

| Anti-inflammatory | 20 | COX-2 inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)quinoline?

A widely used method involves N-heterocyclic carbene copper catalysis, where 2-aminobenzylic alcohol reacts with substituted acetophenones (e.g., 4'-methoxyacetophenone) in the presence of DMSO as an oxidant at room temperature. This approach yields this compound with high regioselectivity and avoids harsh conditions. Reaction optimization includes adjusting catalyst loading (e.g., 5 mol%) and solvent polarity to improve yields (up to 85%) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural elucidation typically combines 1H/13C NMR for functional group identification (e.g., methoxy proton signals at δ ~3.8–4.0 ppm) and X-ray crystallography for precise bond geometry. For example, crystallographic studies reveal near-planar arrangements between the quinoline core and substituents (dihedral angles: 5.4° for methoxyphenyl groups). Hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions) stabilize the crystal lattice, as observed in monohydrate forms .

Q. What are the known biological activities of this compound derivatives?

Derivatives exhibit antimicrobial and anticancer properties. For instance, substitution with trifluoromethyl groups enhances activity against bacterial strains (e.g., E. coli MIC: 8 µg/mL). Anticancer studies show inhibition of topoisomerase II (IC50: ~2.5 µM in HeLa cells) and apoptosis induction via mitochondrial pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

Density functional theory (DFT) calculations analyze frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. For example, methoxy-substituted phenyl rings show electron-donating effects (+M), lowering LUMO energy at the quinoline C4 position, making it reactive toward cross-coupling reactions. Molecular dynamics simulations further assess solvent effects (e.g., DMSO stabilization of transition states) .

Q. What strategies resolve contradictions in biological activity data across studies of this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity) or structural isomerism . Systematic approaches include:

- Meta-analysis of IC50 values across standardized assays (e.g., NCI-60 panel).

- Crystallographic comparison of active vs. inactive derivatives to identify critical substituent orientations (e.g., methoxy group coplanarity for receptor binding) .

- QSAR modeling to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How do substituents on the quinoline ring affect interactions with biological targets?

Substituent effects are quantified via structure-activity relationship (SAR) studies:

- Methoxy groups enhance solubility and π-π stacking with aromatic residues (e.g., Tyr215 in kinase domains).

- Chloro/trifluoromethyl groups increase hydrophobicity, improving membrane permeability (logP >3.5).

- Carboxylic acid derivatives (e.g., 4-carboxyquinolines) show chelation with metal ions in enzyme active sites (e.g., Zn²+ in MMP-9) .

Q. Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Monohydrate Form) | Technique | Reference |

|---|---|---|---|

| Dihedral angle (quinoline-phenyl) | 10.94° | X-ray diffraction | |

| Hydrogen bond length (N–H⋯O) | 1.89 Å | SC-XRD | |

| Space group | P21/c | CrysAlis PRO |

Table 2. Synthetic Optimization Parameters

| Condition | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst loading | 5 mol% Cu-NHC | Increases to 85% | |

| Solvent | DMSO | Enhances regioselectivity | |

| Temperature | RT (25°C) | Avoids side products |

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYDIDCWFYLWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.